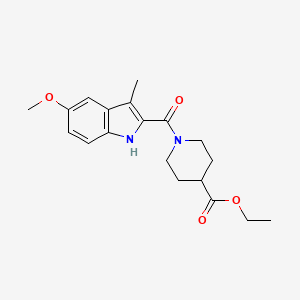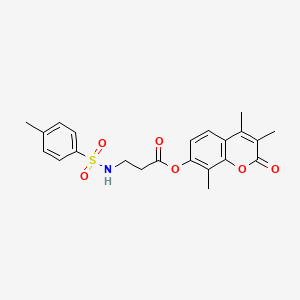
3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3-(4-methylphenylsulfonamido)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3-(4-methylphenylsulfonamido)propanoate is a complex organic compound that belongs to the class of coumarins Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3-(4-methylphenylsulfonamido)propanoate typically involves multiple steps
Preparation of the Coumarin Core: The coumarin core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.
Introduction of the Sulfonamido Group: The sulfonamido group can be introduced through a nucleophilic substitution reaction, where the coumarin core reacts with a sulfonyl chloride derivative in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3-(4-methylphenylsulfonamido)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as sulfonyl chlorides and bases like triethylamine (TEA) are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学的研究の応用
3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3-(4-methylphenylsulfonamido)propanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly in the treatment of diseases such as cancer and infections.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3-(4-methylphenylsulfonamido)propanoate involves its interaction with specific molecular targets within cells. The compound may inhibit or activate enzymes, interfere with DNA replication, or modulate signaling pathways. The exact mechanism depends on the specific biological context and the target molecules involved.
類似化合物との比較
Similar Compounds
3,4,8-trimethyl-2-oxo-2H-chromen-7-yl acetate: This compound shares the coumarin core but lacks the sulfonamido group.
Methyl 2-((3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy)propanoate: Similar structure but with different functional groups.
[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid: Another coumarin derivative with different substituents.
Uniqueness
The uniqueness of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3-(4-methylphenylsulfonamido)propanoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the coumarin core and the sulfonamido group allows for unique interactions with biological targets and chemical reactivity.
特性
分子式 |
C22H23NO6S |
|---|---|
分子量 |
429.5 g/mol |
IUPAC名 |
(3,4,8-trimethyl-2-oxochromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate |
InChI |
InChI=1S/C22H23NO6S/c1-13-5-7-17(8-6-13)30(26,27)23-12-11-20(24)28-19-10-9-18-14(2)15(3)22(25)29-21(18)16(19)4/h5-10,23H,11-12H2,1-4H3 |
InChIキー |
IWFVDPBWGGXAQO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)OC2=C(C3=C(C=C2)C(=C(C(=O)O3)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-acetyl-N-[1-(benzalamino)-4-phenyl-imidazol-2-yl]acetamide](/img/structure/B14143023.png)
![1,3,2-Dioxaborolane, 2-[(2E)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-propen-1-yl]-4,4,5,5-tetramethyl-](/img/structure/B14143031.png)
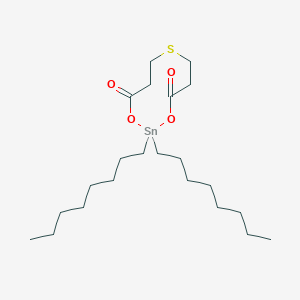
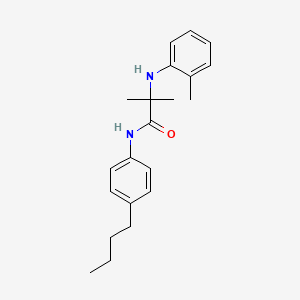



![2,2,4-Trimethyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,2-dihydroquinoline](/img/structure/B14143080.png)
![1-[(11-methyl-5-methylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)amino]propan-2-ol](/img/structure/B14143085.png)
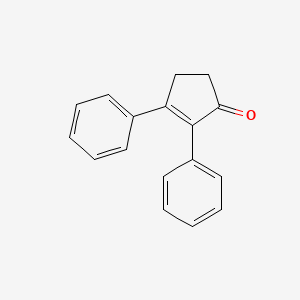
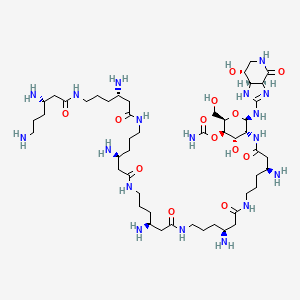
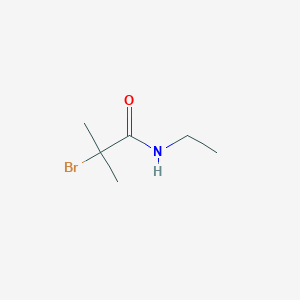
methanone](/img/structure/B14143115.png)
